2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c1-13-4-6-15-18(10-13)34-23(24-15)25-20(30)12-33-21-9-8-19-26-27-22(29(19)28-21)14-5-7-16(31-2)17(11-14)32-3/h4-11H,12H2,1-3H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRZDGYVBUNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=C(C=C5)OC)OC)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of 427.52 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a triazolo-pyridazine core and various aromatic substituents.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H25N5O3S |
| Molar Mass | 427.52 g/mol |
| CAS Number | 852437-70-8 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Research indicates that compounds containing triazole and thiazole moieties often exhibit significant pharmacological effects, including:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inhibiting key signaling pathways related to tumor growth and survival. The mechanism often involves the inhibition of kinases such as CDK2, which plays a crucial role in cell cycle regulation .
2. Antimicrobial Properties
The compound may also possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study indicated that triazole derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.
3. Anti-inflammatory Effects
The presence of the benzo[d]thiazole moiety may enhance anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The triazolo-pyridazine core can interact with various enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation: The compound may modulate receptor activity by binding to specific sites on target proteins, influencing downstream signaling cascades.
- Reactive Oxygen Species (ROS) Scavenging: Some derivatives have demonstrated antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
Case Study 1: Anticancer Activity
A recent investigation into a related triazole derivative revealed that it significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 μM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study tested a series of triazole derivatives against Pseudomonas aeruginosa and found that one analog exhibited an MIC of 8 μg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. The incorporation of the [1,2,4]triazolo[4,3-b]pyridazin structure into the compound enhances its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of triazole can induce apoptosis in various cancer cell lines by activating specific signaling pathways .
Antimicrobial Properties
The thiazole and triazole rings are well-documented for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains and fungi. For instance, studies have demonstrated that similar compounds can disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis, leading to bacterial death .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The presence of the thioacetamide group may contribute to this activity by modulating inflammatory pathways .
CNS Activity
Some derivatives of triazoles are known to exhibit central nervous system activity, including anxiolytic and antidepressant effects. This compound may similarly influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .
Synthesis Methodologies
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multi-step reactions:
- Formation of Triazole Moiety : The initial step often includes the reaction between hydrazonoyl halides and appropriate aldehydes or ketones to form the triazole ring.
- Thioether Formation : A subsequent reaction with thiols leads to the formation of the thioether linkage which is crucial for enhancing biological activity.
- Acetamide Coupling : Finally, acetamide formation is achieved through acylation reactions with amines.
These synthetic routes are essential for producing compounds with high purity and yield suitable for biological testing .
Case Study 1: Anticancer Evaluation
In a recent study published in a peer-reviewed journal, derivatives similar to this compound were evaluated for their anticancer effects against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of compounds containing the triazolo-thiazole framework against Gram-positive and Gram-negative bacteria. The results demonstrated potent antibacterial activity comparable to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
